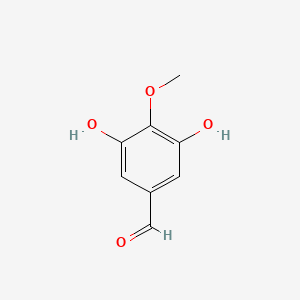

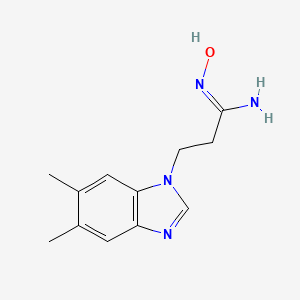

![molecular formula C9H12O4 B2810361 Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid CAS No. 15544-51-1](/img/structure/B2810361.png)

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

Übersicht

Beschreibung

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 . It is available in powder form .

Synthesis Analysis

The synthesis of this compound involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Another method involves an organocatalytic formal [4 + 2] cycloaddition reaction that allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) and the InChI key is XTHLMMQPSUSPPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.19 . It is a powder at room temperature . The predicted boiling point is 333.8±15.0 °C and the predicted density is 1.544±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Highly Effective Synthesis of Half-Esters Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is instrumental in the enantioselective synthesis of half-esters. The approach involves enantioselective fission of cyclic anhydrides, crucial for creating chiral building blocks for numerous natural products, maintaining high optical purity in the synthesis process (Ohtani et al., 1991).

Formation of Fully Alicyclic Polyimides Research has demonstrated the synthesis of fully alicyclic polyimides using this compound derivatives. These compounds exhibit beneficial properties, such as solubility in organic polar solvents and the ability to form free-standing polyimide films after curing, making them valuable in industrial applications (Matsumoto, 2001).

Role in Stereochemical Studies The compound also plays a role in stereochemical studies, providing insights into the behavior and characterization of stereoisomeric substances. Detailed mass spectrometric analysis has been utilized to understand the fragmentation patterns of substituted bicyclo[2.2.1]heptane derivatives, contributing to the field of analytical chemistry (Curcuruto et al., 1991).

Applications in Material Science and Engineering

Development of Chiral Synthons this compound derivatives have been utilized in microbiological asymmetric hydroxylation, producing chiral synthons for cyclopentanoids. This process involves various microorganisms and yields products with high enantiomeric purities, which are vital intermediates for important compounds like natural prostaglandins (Yamazaki & Maeda, 1985).

Enhancing Polymer Properties The compound is pivotal in enhancing polymer properties. For instance, it's been used to synthesize polyimides with a highly soluble polyalicyclic structure, offering desirable characteristics like transparency, toughness, and flexibility. These materials find extensive applications in various industrial sectors (Yamada et al., 1993).

Molecular Structure and Analysis

Understanding Molecular Structure this compound derivatives have also facilitated the understanding of molecular structures and behaviors. Studies involving X-ray analysis and electrochemical oxidation provide deep insights into the molecular structure and neighboring group participation in oxidation processes (Glass et al., 1990).

Safety and Hazards

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHLMMQPSUSPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15544-51-1 | |

| Record name | bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

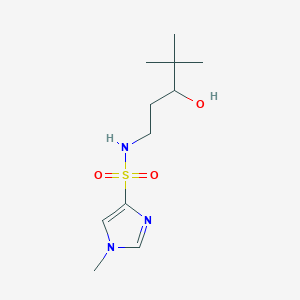

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)

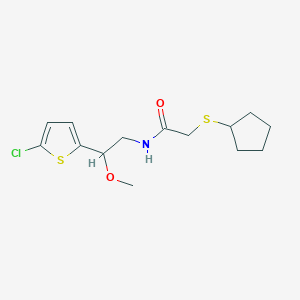

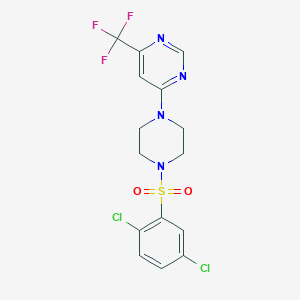

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)

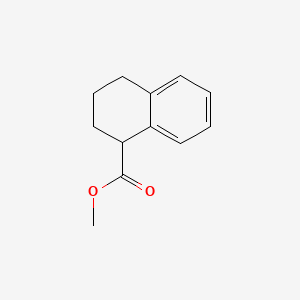

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)

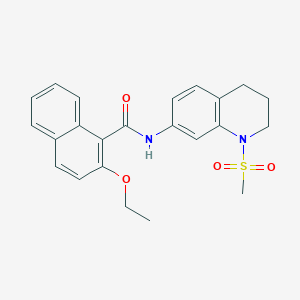

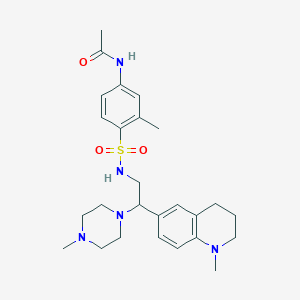

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)

![N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2810294.png)

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)